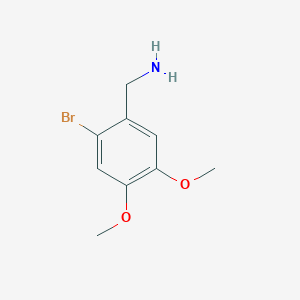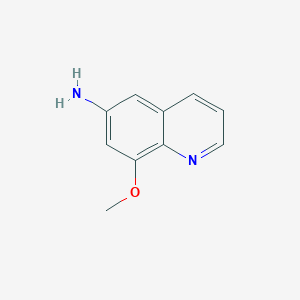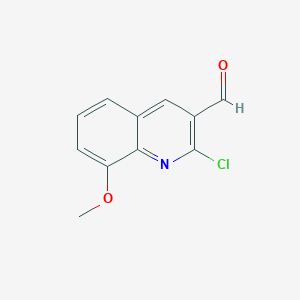
2-Chloro-8-methoxyquinoline-3-carbaldehyde
Descripción general
Descripción
2-Chloro-8-methoxyquinoline-3-carbaldehyde is a chemical compound that has been the subject of various research studies . It is mainly used as solvents and is used in intermediate steps for the production of paints, plastics, synthetic resins, and dyes. They are also used in the manufacture of perfumes, solvents, and flavorings .
Synthesis Analysis
This compound can be synthesized through the Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide . Aromatic nucleophilic substitution reaction is used to introduce various nucleophiles in place of chlorine under different reaction conditions . The carbaldehyde group is oxidized by the permanganate method and reduced with metallic sodium in methanol and ethanol .Molecular Structure Analysis
The molecular structure of 2-Chloro-8-methoxyquinoline-3-carbaldehyde can be analyzed using various spectroscopic methods such as UV-Vis, IR, and NMR .Chemical Reactions Analysis
The chemical reactions of 2-Chloro-8-methoxyquinoline-3-carbaldehyde are classified according to the reactivity of the chlorine atom and aldehydic group . Some of these reactions have been applied successfully to the synthesis of biologically important compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-8-methoxyquinoline-3-carbaldehyde can be analyzed using various techniques such as UV-Vis, IR, and NMR .Aplicaciones Científicas De Investigación
Synthesis of Quinoline Ring Systems
2-Chloro-8-methoxyquinoline-3-carbaldehyde is a key intermediate in the synthesis of quinoline ring systems. The quinoline scaffold is a prominent structure found in numerous pharmacologically active compounds. Researchers have developed various strategies to synthesize this compound, which can then be used to construct fused or binary quinoline-core heterocyclic systems .
Development of Antimicrobial Agents
This compound has been utilized in the development of new antimicrobial agents. By modifying the quinoline structure, scientists can create derivatives with potential activity against various bacterial strains. This is particularly important in the fight against antibiotic-resistant bacteria .
Antioxidant Properties
The derivatives of 2-Chloro-8-methoxyquinoline-3-carbaldehyde have shown promising antioxidant activities. Antioxidants are crucial in protecting the body from oxidative stress and related diseases. The radical scavenging activity of these compounds has been evaluated, showing significant potential .
Molecular Docking Studies
Molecular docking studies have been conducted using derivatives of this compound to predict their binding affinities to biological targets. Such studies are essential for drug discovery, allowing researchers to identify promising candidates for further development .
Pharmacokinetic Analysis
Understanding the pharmacokinetic properties of new compounds is vital. Studies involving 2-Chloro-8-methoxyquinoline-3-carbaldehyde derivatives have assessed their drug-likeness and potential as therapeutic agents, adhering to Lipinski’s rule of five .
Synthesis of Bioactive Heterocyclic Compounds
The compound serves as a building block in the synthesis of bioactive heterocyclic compounds. These compounds have a wide range of pharmacological activities, making them valuable in medicinal chemistry research .
Drug Development Lead Compounds
Due to its structural features and reactivity, 2-Chloro-8-methoxyquinoline-3-carbaldehyde is considered a lead compound in drug development. Its derivatives can be optimized to enhance their biological activity and selectivity for specific targets .
Research on Heterocyclic Chemistry
The compound is also significant in academic research, contributing to the understanding of heterocyclic chemistry. It helps in exploring the reactivity of different functional groups and the synthesis of complex heterocyclic systems .
Mecanismo De Acción
Target of Action
Quinoline-based compounds, which include this compound, are known to have a broad spectrum of biological activities .
Mode of Action
It’s known that quinoline derivatives interact with their targets to exert their effects .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Quinoline derivatives are known to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action of quinoline derivatives .
Propiedades
IUPAC Name |
2-chloro-8-methoxyquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-9-4-2-3-7-5-8(6-14)11(12)13-10(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGAHTGLODITOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=C(N=C21)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501115 | |
| Record name | 2-Chloro-8-methoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-8-methoxyquinoline-3-carbaldehyde | |
CAS RN |
73568-28-2 | |
| Record name | 2-Chloro-8-methoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

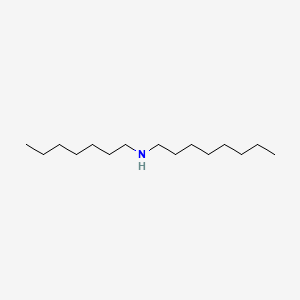
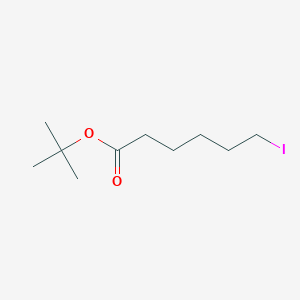
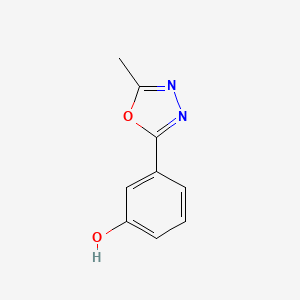
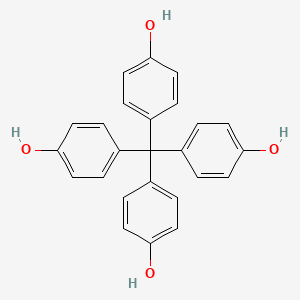
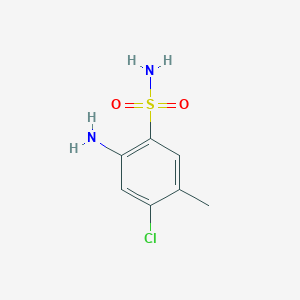
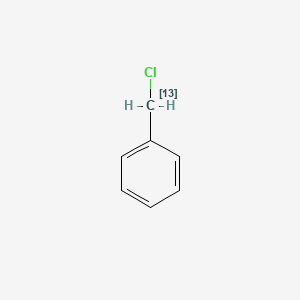

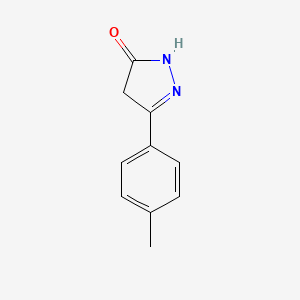
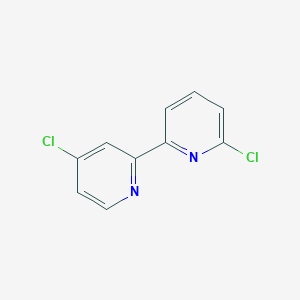

![Dimethyl {2-oxo-3-[(thiophen-3-yl)oxy]propyl}phosphonate](/img/structure/B1601042.png)

